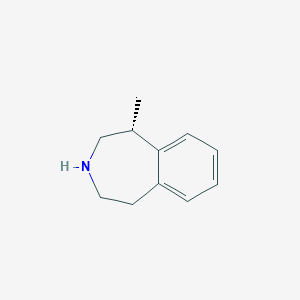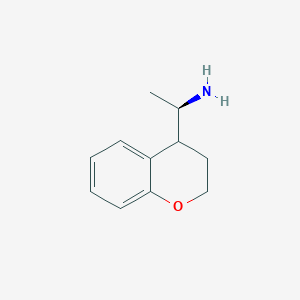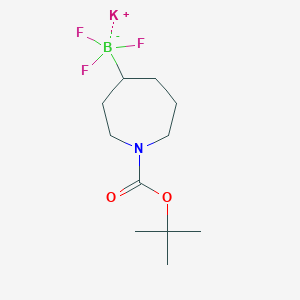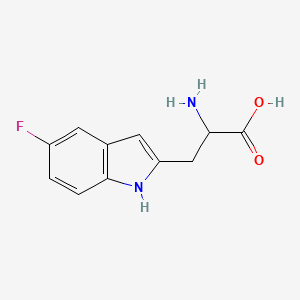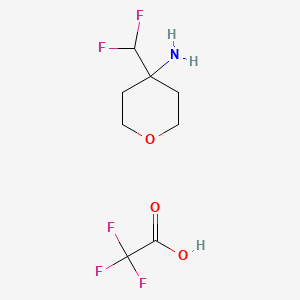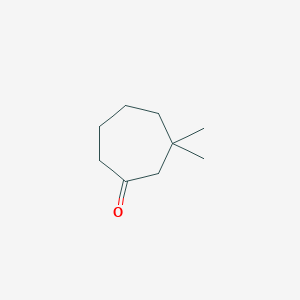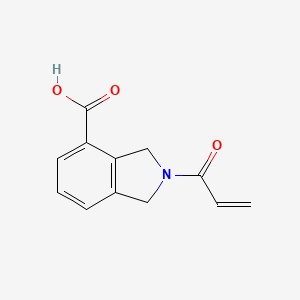![molecular formula C23H23NO4 B13571205 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the protection of amino groups using the Fmoc group. The process begins with the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like DCM, DMF, and methanol. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to reflux conditions for high-temperature reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group facilitates the formation of peptide bonds, making it a valuable tool in peptide synthesis. The compound’s bicyclic structure allows for unique interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-2-carboxylic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxypropanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
The uniqueness of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylic acid lies in its bicyclic structure and the presence of the Fmoc group. This combination provides distinct chemical properties and reactivity, making it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(19-11-5-6-12-20(19)23)24-22(27)28-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20H,5-6,11-13H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
QJRPBPGDBSMFCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
